molecular formula C34H29ClN4O6 B11438705 methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Cat. No.: B11438705
M. Wt: 625.1 g/mol
InChI Key: GWPJMHVNKLGKOP-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a chlorophenethyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with 4-chlorophenethylamine.

    Formation of the Final Product: The final step involves the coupling of the quinazolinone derivative with methyl 2-amino-2-(2-aminobenzamido)benzoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to hydroxyl groups.

    Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxylated quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds with a quinazolinone core, such as gefitinib and erlotinib, are known for their anticancer properties.

    Chlorophenethyl Derivatives: Compounds like chlorpheniramine, which contain a chlorophenethyl group, are used as antihistamines.

Uniqueness

Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is unique due to its combination of a quinazolinone core and a chlorophenethyl group, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C34H29ClN4O6

Molecular Weight

625.1 g/mol

IUPAC Name

methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40)

InChI Key

GWPJMHVNKLGKOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl

Origin of Product

United States

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